ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a difluoroethoxy methyl group, and a methyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting ethyl ester is then reacted with 2,2-difluoroethanol in the presence of a suitable catalyst to introduce the difluoroethoxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoroethoxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroethoxy methyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-carboxylate: Lacks the methyl group on the pyrazole ring.
Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate: Has a methyl ester group instead of an ethyl ester group.
Ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-5-carboxylate: The carboxylate group is positioned at the 5th position instead of the 4th.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethoxy methyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
Ethyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 1975118-76-3) is a synthetic compound characterized by a pyrazole ring with significant substitutions that potentially enhance its biological activity. This article explores the biological properties of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H14F2N2O3
- Molecular Weight : 248.23 g/mol
- Boiling Point : Predicted to be approximately 342.5 °C
- Density : Approximately 1.27 g/cm³
- pKa : -0.56 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethoxy group increases lipophilicity, enhancing membrane penetration. The pyrazole moiety can interact with enzymes and receptors, potentially modulating their activities for therapeutic effects .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the difluoroethoxy group may contribute to enhanced efficacy against certain bacterial strains. Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. This compound may inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress in cells .
Potential Applications in Drug Development
This compound is being explored as a potential pharmaceutical intermediate for drug development, particularly in creating new anti-inflammatory and antimicrobial agents. Its unique structure allows it to serve as a building block for synthesizing more complex molecules .
Case Studies
- Antimicrobial Activity Study : A study evaluated the efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with difluoroalkyl substituents showed enhanced activity compared to their non-fluorinated counterparts .
- Anti-inflammatory Mechanism : In vitro studies demonstrated that certain pyrazole derivatives inhibited the expression of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for their anti-inflammatory effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | Structure | Moderate antimicrobial activity |
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Structure | Notable anti-inflammatory effects |
Ethyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Structure | Enhanced lipophilicity and membrane penetration |
Properties
IUPAC Name |
ethyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O3/c1-3-17-10(15)7-4-14(2)13-8(7)5-16-6-9(11)12/h4,9H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHXFXZVLHYXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1COCC(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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